molecular formula C10H11ClO2 B1603019 2-Chloro-5-isopropylbenzoic acid CAS No. 1160575-02-9

2-Chloro-5-isopropylbenzoic acid

Cat. No. B1603019
M. Wt: 198.64 g/mol
InChI Key: MXEPLXPXXYZIPE-UHFFFAOYSA-N
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Description

2-Chloro-5-isopropylbenzoic acid is a chemical compound with the CAS Number: 1160575-02-9 . It has a molecular weight of 198.65 and its IUPAC name is 2-chloro-5-isopropylbenzoic acid . The compound is stored at a temperature of 2-8°C .


Molecular Structure Analysis

The InChI code for 2-Chloro-5-isopropylbenzoic acid is 1S/C10H11ClO2/c1-6(2)7-3-4-9(11)8(5-7)10(12)13/h3-6H,1-2H3,(H,12,13) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Chloro-5-isopropylbenzoic acid has a molecular weight of 198.65 . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Chlorogenic Acid: A Model for Phenolic Research

Chlorogenic acid, a well-known phenolic compound, illustrates the broad spectrum of research interests in phenolic acids. Its roles include antioxidant activity, potential therapeutic applications, and impacts on metabolic syndrome. This compound exemplifies the type of research conducted on phenolic acids, which could be relevant when considering the properties and potential applications of "2-Chloro-5-isopropylbenzoic acid" due to structural similarities among phenolic compounds (M. Naveed et al., 2018).

Chlorinated Compounds in Environmental Studies

Research on chlorinated compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) and its impact on ecosystems and human health offers insights into the environmental fate, toxicology, and mechanisms of action of chlorinated herbicides. These studies are crucial for understanding the environmental and health implications of widespread use of chlorinated compounds, which could also be relevant to "2-Chloro-5-isopropylbenzoic acid" if used in similar contexts (F. Islam et al., 2017).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .

properties

IUPAC Name

2-chloro-5-propan-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-6(2)7-3-4-9(11)8(5-7)10(12)13/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEPLXPXXYZIPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20633556
Record name 2-Chloro-5-(propan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-isopropylbenzoic acid

CAS RN

1160575-02-9
Record name 2-Chloro-5-(1-methylethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160575-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(propan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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